3-(Hydroxyamino)phthalic acid
Overview
Description
3-(Hydroxyamino)phthalic acid: is an organic compound with the molecular formula C₈H₇NO₅ It is a derivative of phthalic acid, where one of the hydrogen atoms in the amino group is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyamino)phthalic acid typically involves the reduction of 3-nitrophthalic acid. One common method includes dissolving 3-nitrophthalic acid in an aqueous sodium hydroxide solution to form a sodium salt. This solution is then treated with hydrazine hydrate in the presence of a catalyst such as iron trichloride/carbon. The reaction mixture is heated near reflux, and hydrazine hydrate is added dropwise, maintaining the reaction for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxyamino)phthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: 3-Aminophthalic acid.
Substitution: Alkyl or acyl derivatives of this compound.
Scientific Research Applications
3-(Hydroxyamino)phthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)phthalic acid involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
Phthalic acid: An aromatic dicarboxylic acid with similar structural features but lacking the hydroxyamino group.
3-Aminophthalic acid: Similar to 3-(Hydroxyamino)phthalic acid but without the hydroxyl group.
3-Hydroxyphthalic acid: Contains a hydroxyl group but lacks the amino group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(hydroxyamino)phthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7(11)4-2-1-3-5(9-14)6(4)8(12)13/h1-3,9,14H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLUDJIFCUVRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NO)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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